molecular formula C11H11NO3 B2385230 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one CAS No. 57724-64-8

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one

Cat. No.: B2385230
CAS No.: 57724-64-8
M. Wt: 205.213
InChI Key: TUCXDHYZZAZWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a benzodioxole ring attached to a pyrrolidinone structure. The benzodioxole ring is a common structural motif found in many natural and synthetic compounds, known for its broad spectrum of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are maintained.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium tetrahydroaluminate, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring or the pyrrolidinone structure .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one include other benzodioxole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzodioxole ring and the pyrrolidinone structure.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11-4-8(5-12-11)7-1-2-9-10(3-7)15-6-14-9/h1-3,8H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCXDHYZZAZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.